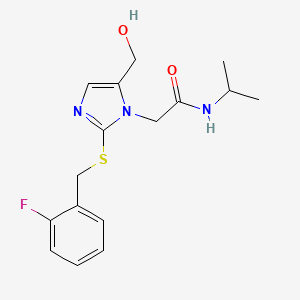

2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-11(2)19-15(22)8-20-13(9-21)7-18-16(20)23-10-12-5-3-4-6-14(12)17/h3-7,11,21H,8-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZPDFHLXFOOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. Its structural complexity and the presence of a fluorobenzyl group suggest potential biological activity that warrants detailed investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to participate in various biochemical pathways, often acting as a ligand for G protein-coupled receptors (GPCRs). The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving pharmacological properties.

Pharmacological Profiles

Research indicates that compounds similar to this imidazole derivative exhibit a range of biological activities, including:

- Antitumor Activity : Imidazole derivatives have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that certain imidazole-based compounds exhibit significant cytotoxicity against human colon adenocarcinoma and cervix cancer cell lines .

- Antimicrobial Properties : Some imidazole derivatives have been reported to possess antimicrobial activity, making them candidates for further development as therapeutic agents against bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Structure | Lacks fluorine; may have different biological activity. |

| N-ethyl-2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Structure | Contains chlorine; potentially different reactivity. |

| N-ethyl-2-(2-((3-methylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Structure | Contains methyl group; may influence pharmacokinetics. |

The unique presence of the fluorine atom in the target compound could significantly influence its chemical reactivity and biological activity compared to non-fluorinated analogs.

Study 1: Antitumor Activity Assessment

A recent study investigated the antitumor effects of various imidazole derivatives, including those structurally similar to our compound. The results indicated that compounds with hydroxymethyl and fluorobenzyl groups exhibited enhanced cytotoxicity against several cancer cell lines, suggesting a promising therapeutic potential .

Study 2: GPCR Interaction

Research into GPCRs has shown that imidazole derivatives can modulate receptor activity. The compound's ability to interact with specific GPCRs may lead to alterations in intracellular signaling pathways, which could explain its diverse biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the imidazole core with 2-fluorobenzylthio and hydroxymethyl substituents?

- Methodological Answer : The imidazole core can be synthesized via cyclocondensation reactions using appropriately substituted precursors. For example, benzimidazole derivatives are often synthesized by reacting 1,2-diamines with carbonyl-containing reagents under acidic conditions. The 2-fluorobenzylthio group can be introduced via nucleophilic substitution or thiol-alkylation reactions, while hydroxymethyl substituents may be incorporated using formaldehyde derivatives or hydroxylation post-synthesis. Solvent choice (e.g., acetic acid for reflux) and catalysts (e.g., sodium acetate) are critical for regioselectivity and yield optimization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and stereochemistry. For instance, the 2-fluorobenzylthio group’s aromatic protons will show distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms fluorine substitution. IR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for thiols). Elemental analysis cross-validates purity by comparing experimental vs. calculated C/H/N/S percentages .

Q. What strategies are recommended for optimizing reaction yields and purity during synthesis?

- Methodological Answer : Yield optimization involves solvent selection (e.g., glacial acetic acid for imidazole cyclization), stoichiometric control of reagents, and temperature modulation (reflux vs. room temperature). Purity can be enhanced via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography. Monitoring reactions with TLC ensures completion before workup .

Advanced Research Questions

Q. How should researchers address discrepancies between calculated and observed elemental analysis data for this compound?

- Methodological Answer : Discrepancies may arise from incomplete purification or side reactions. Cross-validate with spectroscopic if NMR/IR confirms structure but elemental analysis deviates, repeat purification (e.g., recrystallization) or use alternative techniques like mass spectrometry (HRMS) for molecular weight confirmation. Systematic error analysis (e.g., moisture absorption during weighing) should also be considered .

Q. What experimental approaches can elucidate the impact of fluorobenzylthio substitution on the compound’s reactivity and bioactivity?

- Methodological Answer : Comparative studies with non-fluorinated analogs can isolate fluorine’s electronic effects. Reactivity assays (e.g., hydrolysis under varying pH) assess stability, while bioactivity screening (e.g., enzyme inhibition) evaluates pharmacological potential. Computational tools (e.g., DFT calculations) model electronic interactions, guiding rational design of derivatives .

Q. Which computational modeling techniques are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like enzymes or receptors. Docking studies should use high-resolution crystal structures of the target (e.g., PDB entries) and account for solvent effects. Pharmacophore modeling identifies critical interaction sites, such as hydrogen bonding with the hydroxymethyl group .

Q. How can regioselectivity challenges in derivatization reactions (e.g., introducing substituents to the imidazole ring) be resolved?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-donating groups (e.g., hydroxymethyl) direct electrophilic substitution to specific ring positions. Protecting groups (e.g., acetyl for -OH) can block undesired sites. Kinetic vs. thermodynamic control (e.g., low vs. high temperatures) further refines selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.